molecular formula C14H21NO2 B14514782 Butyl phenyl(propan-2-yl)carbamate CAS No. 62604-33-5

Butyl phenyl(propan-2-yl)carbamate

Cat. No.: B14514782
CAS No.: 62604-33-5
M. Wt: 235.32 g/mol
InChI Key: IZSAHFFVVMQKEA-UHFFFAOYSA-N
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Description

Butyl phenyl(propan-2-yl)carbamate is a carbamate ester characterized by a butyl group attached to the carbamate oxygen and a nitrogen-bound phenyl-isopropyl moiety. Carbamates are widely used in pharmaceuticals, agrochemicals, and materials science due to their stability, bioavailability, and tunable reactivity .

Properties

CAS No.

62604-33-5

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

butyl N-phenyl-N-propan-2-ylcarbamate

InChI

InChI=1S/C14H21NO2/c1-4-5-11-17-14(16)15(12(2)3)13-9-7-6-8-10-13/h6-10,12H,4-5,11H2,1-3H3

InChI Key

IZSAHFFVVMQKEA-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)N(C1=CC=CC=C1)C(C)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

The phosgene-based method involves concurrent reaction of butanol, phosgene, and phenyl(propan-2-yl)amine in an aprotic solvent. The mechanism proceeds via chloroformate intermediacy: phosgene (COCl₂) reacts with butanol to form butyl chloroformate (C₄H₉OCOCl), which subsequently reacts with the amine to yield the carbamate. The overall reaction is:
$$
\text{C₄H₉OH + COCl₂ + C₆H₅NHCH(CH₃)₂ → C₄H₉OC(O)NHC₆H₅CH(CH₃)₂ + 2HCl}
$$
Key advantages include avoiding urea byproducts through excess phosgene (1.2:1 molar ratio relative to amine) and omitting acid scavengers, simplifying purification.

Optimization of Reaction Parameters

Solvent Selection : Toluene is preferred for its high boiling point (110°C) and immiscibility with aqueous HCl, facilitating post-reaction separation. Alternatives like hexane or xylene offer similar benefits but with lower yields (Table 1).

Temperature and Time : Optimal conversion occurs at 85–105°C, with reaction times of 4–6 hours. Elevated temperatures (>120°C) risk decomposition, while suboptimal temperatures (<80°C) slow kinetics.

Reagent Addition : Gradual, concurrent addition of phosgene and amine minimizes side reactions. A case study using phenyl(propan-2-yl)amine achieved 73% yield under these conditions.

Table 1: Optimized Reaction Conditions for Phosgene-Based Synthesis

Parameter Value/Range Impact on Yield
Solvent Toluene 73%
Temperature 85–105°C Maximizes rate
Phosgene:Molar Ratio 1.2:1 Prevents urea
Addition Rate Gradual (3–4 hr) Reduces byproducts

Industrial Manufacturing Processes

Scalability and Process Intensification

Industrial production employs continuous flow reactors to enhance heat transfer and mixing. A representative setup involves:

  • Feedstock Preparation : Butanol and toluene are premixed in a 1:5 (w/w) ratio.
  • Reactor Design : Tubular reactors with inline static mixers ensure homogeneous phosgene-amine distribution.
  • Byproduct Management : Gaseous HCl is neutralized in scrubbers, while unreacted phosgene is recycled via condensation.

Solvent Recycling : Post-reaction filtrates containing residual butanol and toluene are distilled and reused, improving overall yield to >85% in multi-batch runs.

Table 2: Industrial vs. Laboratory Scale Parameters

Parameter Laboratory Scale Industrial Scale
Reactor Type Batch flask Continuous flow
Throughput 10–100 g 100–1,000 kg/day
Solvent Recovery Manual distillation Automated systems

Alternative Synthetic Routes

While the phosgene method dominates, two alternative pathways merit discussion:

Chloroformate Route : Butyl chloroformate reacts with phenyl(propan-2-yl)amine in dichloromethane at 0°C. This method, though avoiding phosgene, requires pre-synthesized chloroformates and achieves lower yields (58–65%).

Carbamoyl Chloride Intermediates : Phosgene first reacts with the amine to form phenyl(propan-2-yl)carbamoyl chloride, which couples with butanol. However, this two-step process introduces purification challenges and is seldom used industrially.

Chemical Reactions Analysis

Types of Reactions

Butyl phenyl(propan-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted carbamates, amines, and other derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Bioactivity and Stability

a) Alkyl vs. Aryl Substituents
  • Butyl phenyl(propan-2-yl)carbamate : Combines a flexible butyl chain with a bulky phenyl-isopropyl group. This balance may enhance solubility in organic solvents while maintaining steric hindrance to slow hydrolysis.
  • tert-Butyl derivatives (e.g., compounds 24c–24e in ): The tert-butyl group provides steric protection to the carbamate, improving stability under acidic or enzymatic conditions. These derivatives are often intermediates in peptide synthesis .
  • Iodoalkynyl carbamates (e.g., IPPC, IBPC in ): The iodine and alkyne groups confer biocidal properties, making them effective in marine antifouling paints. Their reactivity differs significantly from non-halogenated carbamates .
b) Phenyl Modifications
  • This compound : The phenyl group may contribute to π-π interactions in drug-receptor binding or material coatings.

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Solubility Trends Applications
This compound ~265 (estimated) Butyl, phenyl, isopropyl Moderate in polar solvents Research intermediate
tert-Butyl thiazolyl carbamates ~350–400 Thiazol, tert-butyl Low aqueous solubility Pharmaceutical synthesis
IPPC (3-iodo-2-propynyl carbamate) ~298 Iodoalkynyl, propyl Hydrophobic Marine antifouling agent
tert-Butyl phenylpropynyl carbamate () ~257 Phenylpropynyl, tert-butyl Soluble in DCM, THF Organic synthesis

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Butyl phenyl(propan-2-yl)carbamate in a laboratory setting?

  • Methodological Answer : Synthesis typically involves carbamoylation of 2-(propan-2-yl)phenol using methyl isocyanate or via reaction with phosgene derivatives. Critical steps include:

  • Protection of reactive groups : Use tert-butyl carbamate protecting groups to prevent side reactions .
  • Reaction conditions : Conduct reactions under anhydrous conditions with inert gas (e.g., N₂) to avoid hydrolysis .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .
    • Safety : Avoid skin contact and inhalation; use fume hoods and PPE (gloves, lab coats) .

Q. How can researchers characterize the purity and structural identity of this compound?

  • Methodological Answer :

  • Purity analysis : Use HPLC (C18 column, acetonitrile/water mobile phase) or TLC (Rf comparison with standards) .
  • Structural confirmation :
  • NMR : ¹H NMR (δ 1.2–1.4 ppm for tert-butyl group; δ 6.8–7.4 ppm for aromatic protons) .
  • FT-IR : Carbamate C=O stretch at ~1700 cm⁻¹ and N-H stretch at ~3300 cm⁻¹ .
  • Melting point : Compare observed values (e.g., 103–106°C) with literature .

Advanced Research Questions

Q. What methodologies are recommended for analyzing the stability of this compound under varying environmental conditions?

  • Methodological Answer :

  • Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (e.g., onset at ~124°C) .
  • Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC .
  • Hydrolytic stability : Incubate at pH 2–9 (37°C) and quantify remaining compound using LC-MS .
  • Storage recommendations : Store refrigerated (<4°C) in airtight containers to prevent moisture absorption .

Q. How can researchers resolve contradictions in reported crystallographic data for carbamate derivatives?

  • Methodological Answer :

  • Single-crystal X-ray diffraction : Resolve molecular conformation and hydrogen-bonding patterns (e.g., C–H⋯O interactions in tert-butyl carbamates) .
  • Comparative analysis : Cross-validate with computational models (DFT calculations for bond lengths/angles) .
  • Data repositories : Reference crystallographic data from peer-reviewed sources (e.g., Cambridge Structural Database) to mitigate discrepancies .

Q. What advanced analytical techniques are suitable for detecting decomposition products of this compound?

  • Methodological Answer :

  • LC-MS/MS : Identify hydrolysis products (e.g., 2-(propan-2-yl)phenol) using fragmentation patterns and high-resolution mass spectrometry .
  • GC-MS : Detect volatile degradation byproducts (e.g., CO or NOx under thermal stress) .
  • NMR kinetics : Monitor real-time degradation in deuterated solvents (e.g., DMSO-d₆) under controlled conditions .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the reactivity of this compound with nucleophiles?

  • Methodological Answer :

  • Controlled experiments : Compare reaction outcomes (e.g., with amines vs. alcohols) under standardized conditions (solvent, temperature) .
  • Mechanistic studies : Use isotopic labeling (e.g., ¹⁸O in carbamate) to trace reaction pathways .
  • Literature reconciliation : Prioritize studies with full experimental transparency (e.g., detailed SI from peer-reviewed journals) over vendor data .

Safety and Handling

Q. What personal protective equipment (PPE) is essential when handling this compound?

  • Methodological Answer :

  • Respiratory protection : Use NIOSH-approved N95/P2 masks if airborne particles are generated .
  • Skin/eye protection : Wear nitrile gloves and safety goggles; avoid latex due to permeability .
  • Lab attire : Use flame-resistant lab coats and static-dissipative footwear to mitigate electrostatic risks .

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